REACTION_SMILES
|
[O:27]1[CH2:28][CH2:29][O:30][CH2:31][CH2:32]1.[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[CH:12]([CH2:14][O:15][C:16](=[O:17])[NH:18][CH:19]([C:20](=[O:21])[O:22][CH3:23])[CH2:24][O:25][CH3:26])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][cH:10]1>>[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[CH:12]([CH2:14][O:15][C:16](=[O:17])[NH:18][CH:19]([C:20](=[O:21])[OH:22])[CH2:24][O:25][CH3:26])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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C1COCCO1
|
Name
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COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:27]1[CH2:28][CH2:29][O:30][CH2:31][CH2:32]1.[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[CH:12]([CH2:14][O:15][C:16](=[O:17])[NH:18][CH:19]([C:20](=[O:21])[O:22][CH3:23])[CH2:24][O:25][CH3:26])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][cH:10]1>>[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[CH:12]([CH2:14][O:15][C:16](=[O:17])[NH:18][CH:19]([C:20](=[O:21])[OH:22])[CH2:24][O:25][CH3:26])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |